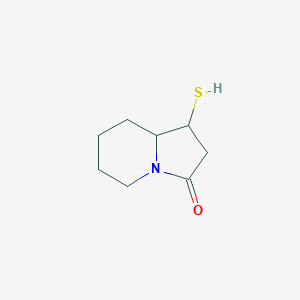

1-Sulfanyl-octahydroindolizin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NOS |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

1-sulfanyl-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |

InChI |

InChI=1S/C8H13NOS/c10-8-5-7(11)6-3-1-2-4-9(6)8/h6-7,11H,1-5H2 |

InChI Key |

ZRMNYZCJQSXTGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2C(C1)C(CC2=O)S |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 Sulfanyl Octahydroindolizin 3 One

Reactions Involving the Sulfanyl (B85325) Group (e.g., Oxidation, Alkylation, Conjugate Addition)

The sulfanyl group (thiol) is a key reactive center in 1-Sulfanyl-octahydroindolizin-3-one, susceptible to a variety of transformations.

Oxidation: Thiols are readily oxidized to various sulfur-containing functional groups. The oxidation of 3-sulfanylhexanol, a simple 1,3-sulfanylalcohol, has been shown to proceed via a disulfide intermediate to form a cyclic sulfinate (sultine). nih.govresearchgate.net This suggests that the sulfanyl group of this compound could be oxidized to a disulfide, and potentially further to sulfenic, sulfinic, or sulfonic acids under appropriate oxidizing conditions. The interconversion between thiols and disulfides is a common redox reaction in biological systems. libretexts.org

Alkylation: The nucleophilicity of the sulfur atom in the sulfanyl group makes it prone to alkylation reactions. libretexts.org Reaction with alkyl halides in the presence of a base would likely lead to the formation of the corresponding thioether (sulfide). libretexts.org Studies on similar heterocyclic systems, such as 1,3-diazaoxindoles, have demonstrated that alkylation can be achieved using various alkylating agents like methyl iodide or benzyl (B1604629) bromide. nih.govresearchgate.net The choice of base can influence the regioselectivity of the reaction. nih.govresearchgate.net

Conjugate Addition: The sulfanyl group can participate in conjugate addition reactions, also known as Michael additions. In these reactions, the thiol acts as a nucleophile and adds to an α,β-unsaturated carbonyl compound. nih.gov This type of reaction is a valuable carbon-sulfur bond-forming strategy. The use of photoredox catalysis has enabled the addition of thiols to internal alkynes, yielding α-sulfanyl carbonyl compounds. unica.it

Table 1: Potential Reactions of the Sulfanyl Group

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | Mild oxidizing agents (e.g., I2, H2O2) | Disulfide |

| Strong oxidizing agents (e.g., KMnO4, m-CPBA) | Sulfonic acid | |

| Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., NaH) | Thioether |

| Conjugate Addition | α,β-Unsaturated ketone, Base | Michael adduct |

Stereochemical Transformations and Epimerization Studies

The octahydroindolizine (B79230) core of this compound contains multiple stereocenters, making it a chiral molecule. The stereochemistry of this nucleus can potentially be altered through epimerization reactions.

Ring-Opening and Rearrangement Reactions of the Octahydroindolizine Nucleus

The bicyclic octahydroindolizine framework, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions.

Ring-Opening Reactions: The lactam ring within the octahydroindolizin-3-one structure is an amide and can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the opening of the six-membered ring to form an amino acid derivative. More complex ring-opening transformations have been observed in related heterocyclic systems. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] unica.itwiley-vch.deoxazine-1,8-diones undergo ring-opening of the morpholinone ring in the presence of ammonium (B1175870) acetate. mdpi.com Similarly, certain indolizine (B1195054) derivatives can be synthesized through a sequence involving 1,3-dipolar cycloaddition followed by a ring-opening process. researchgate.net

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. byjus.commasterorganicchemistry.com Sigmatropic rearrangements, a class of pericyclic reactions, are common in organic chemistry and involve the concerted reorganization of σ and π bonds. wikipedia.org For instance, the Claisen rearrangement involves a researchgate.netresearchgate.net-sigmatropic shift. byjus.comwikipedia.org While specific rearrangement studies on this compound were not found, related nitrogen-containing heterocyclic systems can undergo various rearrangements, such as the Beckmann rearrangement, which converts an oxime to an amide. byjus.comlibretexts.org

Functional Group Interconversions on the Lactam Moiety

The lactam moiety in this compound possesses a carbonyl group and an N-H group (if unsubstituted), which are amenable to various functional group interconversions.

The carbonyl group can be reduced to a methylene (B1212753) group (CH2) using strong reducing agents like lithium aluminum hydride, which would convert the lactam to a cyclic amine. Alternatively, partial reduction could yield a hemiaminal or an enamine. The N-H group of the lactam can be alkylated or acylated, introducing substituents onto the nitrogen atom.

Chemo- and Regioselective Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity important considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, when reacting with an electrophile, the more nucleophilic sulfanyl group might react in preference to the lactam nitrogen. The outcome of such reactions can often be controlled by carefully choosing the reagents and reaction conditions. mdpi.comnih.govresearchgate.net

Regioselectivity concerns the preferential formation of one constitutional isomer over another. In the context of the indolizine ring, electrophilic substitution reactions typically occur at specific positions. For indolizine itself, electrophilic attack happens preferentially at the C-3 and C-1 positions. jbclinpharm.org In the case of this compound, the existing substituents will influence the regioselectivity of further reactions. For instance, the sulfidation of indoles can be directed to either the C2 or C3 position depending on the reaction conditions and the nature of the sulfur reagent. researchgate.net

The interplay of electronic and steric effects of the sulfanyl group and the bicyclic system will govern the chemo- and regioselectivity of reactions involving this compound. mdpi.comnih.govresearchgate.net

Table 2: Summary of Potential Selective Reactions

| Selectivity Type | Reaction Example | Influencing Factors |

| Chemoselectivity | Alkylation with an electrophile | Nucleophilicity of sulfanyl vs. lactam nitrogen, steric hindrance |

| Regioselectivity | Electrophilic aromatic substitution | Electronic effects of substituents, directing group ability |

Advanced Spectroscopic Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Sulfanyl-octahydroindolizin-3-one in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete assignment of all proton and carbon resonances and establishes the connectivity of the atoms within the molecule.

The ¹H NMR spectrum provides crucial information regarding the chemical environment, multiplicity, and coupling constants of the protons. The diastereotopic protons of the methylene (B1212753) groups in the indolizidine ring system often exhibit complex splitting patterns, which can be resolved and assigned using 2D NMR techniques. The chemical shift of the proton attached to the stereocenter at C-1, adjacent to the sulfanyl (B85325) group, is of particular diagnostic value.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon (C-3) is readily identified by its characteristic downfield chemical shift. The chemical shifts of the carbons in the heterocyclic core provide insights into the ring conformation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 3.5 - 3.7 | 55 - 60 |

| 2 | 2.0 - 2.2 | 30 - 35 |

| 3 | - | 170 - 175 |

| 5 | 2.8 - 3.0 | 50 - 55 |

| 6 | 1.6 - 1.8 | 25 - 30 |

| 7 | 1.4 - 1.6 | 20 - 25 |

| 8 | 1.7 - 1.9 | 35 - 40 |

Note: This is a hypothetical data table for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound. The IR spectrum is particularly useful for identifying the characteristic stretching frequencies of the functional groups present in the molecule. A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the lactam ring. The S-H stretching vibration of the sulfanyl group typically appears as a weak to medium intensity band in the range of 2550-2600 cm⁻¹. The C-N stretching vibrations of the indolizidine core are expected in the 1000-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, the S-H and C-S stretching vibrations often give rise to more intense signals in Raman than in IR, aiding in their definitive assignment.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for indolizidine alkaloids involve the cleavage of the bonds adjacent to the nitrogen atom, leading to the formation of characteristic fragment ions. The presence of the sulfanyl group can also influence the fragmentation pattern, with potential loss of SH or H₂S.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

The determination of the absolute configuration of the stereocenters in this compound (C-1 and C-8a) is crucial. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that are highly sensitive to the stereochemistry of chiral molecules.

VCD spectroscopy, the vibrational counterpart of ECD, measures the differential absorption of left and right circularly polarized infrared light. The VCD signals for specific vibrational modes, such as the C=O stretch, can be compared with those predicted by quantum chemical calculations for different stereoisomers, allowing for the unambiguous assignment of the absolute configuration.

X-ray Crystallography for Solid-State Structure Determination (if single crystals available)

In the event that suitable single crystals of this compound can be obtained, X-ray crystallography provides the most definitive method for determining its three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the relative and absolute stereochemistry. The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the sulfanyl and carbonyl groups, which govern the crystal packing.

Conformational Dynamics Studies via NMR and Computational Methods

The bicyclic indolizidine core of this compound can exist in different conformations, typically trans or cis fused ring systems, which can be in dynamic equilibrium. The conformational preference is influenced by the nature and orientation of the substituents.

Variable-temperature NMR studies can provide insights into the conformational dynamics of the molecule. Changes in the chemical shifts and coupling constants with temperature can indicate the presence of a conformational equilibrium. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons, which is crucial for elucidating the preferred conformation in solution.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data. By calculating the relative energies of different possible conformations and stereoisomers, the most stable structures can be predicted. Furthermore, theoretical calculations of NMR chemical shifts, coupling constants, and ECD/VCD spectra for different conformations can be compared with the experimental data to provide a detailed and accurate picture of the conformational landscape of this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational Chemistry and Molecular Modeling of 1 Sulfanyl Octahydroindolizin 3 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it a standard tool for predicting a wide range of molecular properties.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule with a bicyclic system like 1-Sulfanyl-octahydroindolizin-3-one, this process also involves a conformational analysis to identify various low-energy isomers (conformers).

The process involves using a functional, such as B3LYP, and a basis set, like 6-311G++(d,p), to calculate the potential energy surface of the molecule. researchgate.net The optimization algorithm systematically alters the geometry to find the minimum energy conformation. Studies on related bicyclic structures, such as octahydroindole-2-carboxylic acid, have shown that while a single conformation might dominate in the gas phase, multiple conformations can be accessible in solution. nih.gov For this compound, key conformational aspects would include the ring fusion stereochemistry and the orientation of the sulfanyl (B85325) group.

Table 1: Illustrative Conformational Analysis Data for this compound (Note: This data is hypothetical and serves as an example of typical results from such a study.)

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (°) |

|---|---|---|---|

| A (Chair-Chair, Axial SH) | 0.00 | 2.5 | 175 |

| B (Chair-Chair, Equatorial SH) | 1.25 | 3.1 | 65 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. libretexts.org The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, while a small gap indicates that the molecule will be more reactive. From these energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to further quantify reactivity. researchgate.net

Table 2: Illustrative FMO Analysis and Reactivity Descriptors for this compound (Note: This data is hypothetical and serves as an example of typical results from such a study.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.30 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.50 | Approximate energy to remove an electron |

| Electron Affinity (A) | 1.20 | Approximate energy released when adding an electron |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.19 | Reciprocal of hardness, indicates higher reactivity |

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structural confirmation and characterization.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the proposed structure and assign specific resonances.

IR Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This helps in assigning the absorption bands observed in an experimental spectrum to specific functional group vibrations, such as the C=O stretch of the lactam, the C-S stretch, and N-H bending modes. mdpi.comnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. nih.gov This provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 3: Illustrative Predicted IR Frequencies for this compound (Note: This data is hypothetical and serves as an example of typical results from such a study.)

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3350 | N-H Stretch | Amide |

| 2980 | C-H Stretch | Aliphatic |

| 2550 | S-H Stretch | Thiol |

| 1685 | C=O Stretch | Lactam (Amide I) |

| 1450 | C-H Bend | Methylene (B1212753) |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations provide static pictures of minimum energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes, flexibility, and the influence of the surrounding environment. nih.gov

For this compound, an MD simulation in an explicit solvent like water would reveal how the molecule's conformation fluctuates in a biological context. nih.gov These simulations can show transitions between different stable conformers and illustrate how solvent molecules interact with the solute, particularly through hydrogen bonding with the carbonyl, amide, and sulfanyl groups. Such studies on related molecules have demonstrated that conformational preferences can differ significantly between the gas phase and aqueous solution, highlighting the importance of solvent effects. nih.gov

Ligand-Protein Interaction Studies via Molecular Docking and Dynamics

To explore the potential of this compound as a biologically active agent, molecular docking and subsequent MD simulations are employed to study its interactions with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.net The process involves sampling numerous possible conformations and orientations of the ligand within the binding pocket and scoring them based on their steric and energetic complementarity. nih.gov

The output of a docking study includes:

Binding Affinity: A score, typically in kcal/mol, that estimates the strength of the ligand-protein interaction. More negative values indicate stronger binding. westmont.edu

Binding Pose: The predicted 3D orientation of the ligand within the active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and the amino acid residues of the protein. researchgate.netnih.gov

Following docking, the most promising ligand-protein complex can be subjected to MD simulations to assess the stability of the predicted binding pose and observe any induced conformational changes in the protein or ligand over time. researchgate.net

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This data is hypothetical and serves as an example of typical results from such a study.)

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Key Hydrogen Bonds | Carbonyl Oxygen with Lys72 backbone NHAmide NH with Glu91 side chain C=OSulfanyl SH with Asp165 side chain C=O |

| Key Hydrophobic Interactions | Indolizidine ring with Leu25, Val40, Ala60 |

| Predicted Binding Mode | The indolizidine core occupies a hydrophobic pocket, while the polar functional groups form a hydrogen bond network at the mouth of the active site. |

Elucidation of Molecular Recognition Principles

Currently, there are no published studies that have computationally investigated the molecular recognition principles of this compound. Such studies would be invaluable for understanding how this molecule might interact with biological targets. Future research in this area would likely involve:

Molecular Docking Simulations: To predict the binding orientation and affinity of the compound within the active sites of various enzymes or receptors.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of interactions and the conformational changes that may occur upon binding.

Binding Free Energy Calculations: Employing methods like MM/PBSA or MM/GBSA to quantify the strength of the interaction with potential biological partners.

Without experimental or computational data, any discussion of its specific hydrogen bonding patterns, hydrophobic interactions, or electrostatic contributions to binding remains hypothetical.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

No QSAR models specific to this compound or a closely related series of analogs have been developed. The establishment of a QSAR model is contingent on having a dataset of compounds with measured biological activities. For a future QSAR study on this scaffold, the following would be required:

A congeneric series: A set of molecules based on the this compound scaffold with varied substituents.

Biological activity data: Consistent measurement of a specific biological endpoint (e.g., IC50 values for enzyme inhibition) for all compounds in the series.

Calculation of molecular descriptors: Quantifying various physicochemical, electronic, and steric properties of the molecules.

Statistical model development: Using techniques like multiple linear regression, partial least squares, or machine learning algorithms to correlate the descriptors with biological activity.

A hypothetical data table for a future QSAR study is presented below to illustrate the required data structure.

Table 1: Hypothetical Data for a Future QSAR Study of this compound Analogs

| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | pIC50 |

| 1 | -H | 171.26 | 1.2 | N/A |

| 2 | -CH3 | 185.29 | 1.6 | N/A |

| 3 | -Cl | 205.71 | 1.9 | N/A |

| 4 | -F | 189.25 | 1.3 | N/A |

Note: pIC50 values are currently not available as no biological activity studies have been published.

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

The reaction mechanisms leading to the formation of this compound, or its subsequent reactions, have not been investigated using computational methods. Such studies are crucial for understanding the reactivity of the molecule and for optimizing synthetic routes. A computational investigation into its reaction mechanisms would typically involve:

Density Functional Theory (DFT) Calculations: To map the potential energy surface of a proposed reaction pathway.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which is critical for determining the reaction's feasibility and rate.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the reactants and products.

Detailed analysis of the transition state geometries, activation energies, and thermodynamic parameters would provide a molecular-level understanding of its chemical transformations.

Investigation of in Vitro Biological Activities and Mechanistic Insights

Design and Synthesis of 1-Sulfanyl-octahydroindolizin-3-one Derivatives for Biological Screening

The design of this compound derivatives is predicated on the diverse bioactivities of the parent indolizidine scaffold and the known ability of sulfur-containing functional groups to modulate pharmacological properties. nih.govnih.gov The core octahydroindolizin-3-one skeleton can be constructed through various established synthetic routes, such as silver-mediated cyclization of allene (B1206475) precursors followed by reduction. organic-chemistry.org

The introduction of a sulfanyl (B85325) (thiol) group at the C-1 position represents a key modification intended to explore new structure-activity relationships (SAR). The synthesis strategy would involve creating the octahydroindolizin-3-one core first, followed by a regioselective functionalization step to install the thiol group. A library of derivatives would then be generated by alkylating the versatile sulfanyl moiety with a diverse range of substituents (R-groups). This approach allows for systematic variation of steric and electronic properties to probe interactions with biological targets. The purity and chemical structures of all synthesized compounds would be confirmed using nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS), and elemental analysis. nih.gov

High-Throughput Screening (HTS) against Relevant Biological Targets

Given the broad spectrum of activities associated with indolizine-type molecules, a high-throughput screening (HTS) campaign is an efficient first step to identify promising biological activities for the newly synthesized library of this compound derivatives. HTS allows for the rapid testing of thousands of compounds against a panel of validated biological targets to identify "hits"—compounds that display a desired activity. These hits can then be subjected to more detailed mechanistic studies.

Indolizidine alkaloids are well-known inhibitors of glycosidase enzymes. nih.gov Furthermore, various sulfur-containing heterocyclic compounds have demonstrated inhibitory effects against a range of enzymes, including kinases and proteases, which are critical targets in cancer and inflammatory diseases. nih.gov Therefore, a primary screening effort would involve assessing the inhibitory potential of the this compound derivatives against a panel of these enzymes. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%, would be determined for each compound.

Table 1: Representative Enzyme Inhibition Screening Data (IC₅₀, µM) This table presents hypothetical data for illustrative purposes.

| Compound ID | R-Group | α-Glucosidase | EGFR Kinase | Cathepsin B (Protease) |

|---|---|---|---|---|

| SO-001 | -H | >100 | 85.2 | >100 |

| SO-002 | -CH₃ | 75.4 | 50.1 | 91.5 |

| SO-003 | -CH₂-Ph | 12.1 | 22.8 | 45.3 |

| SO-004 | -CH₂-(4-Cl-Ph) | 8.5 | 5.6 | 33.7 |

| SO-005 | -CH₂-(4-OMe-Ph) | 25.3 | 15.9 | 68.1 |

Indolizine (B1195054) derivatives have been investigated for their ability to bind to various receptors, including serotonin (B10506) (5-HT) and estrogen receptors. derpharmachemica.com To explore this potential, receptor binding assays would be conducted. These assays measure the affinity of a ligand (the test compound) for a specific receptor. The binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium. Lower Kᵢ values indicate higher binding affinity.

Table 2: Representative Receptor Binding Affinity Data (Kᵢ, nM) This table presents hypothetical data for illustrative purposes.

| Compound ID | R-Group | Dopamine D₄ Receptor | Serotonin 5-HT₃ Receptor | Estrogen Receptor α |

|---|---|---|---|---|

| SO-001 | -H | >1000 | >1000 | >1000 |

| SO-002 | -CH₃ | 850 | 912 | >1000 |

| SO-003 | -CH₂-Ph | 155 | 204 | 780 |

| SO-004 | -CH₂-(4-Cl-Ph) | 45 | 88 | 550 |

| SO-005 | -CH₂-(4-OMe-Ph) | 98 | 121 | 610 |

Cellular Assays for Antiproliferative or Antimicrobial Activity (in vitro cell lines)

Based on the known anticancer and antimicrobial properties of many indolizine and sulfur-containing compounds, the library of this compound derivatives would be evaluated in cell-based assays. nih.govnih.gov These assays provide crucial information on the biological effects of the compounds in a more complex biological system than isolated enzymes or receptors.

To assess antiproliferative activity, the synthesized compounds would be tested against a panel of human cancer cell lines. A standard method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov A reduction in metabolic activity suggests either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. The results are expressed as the half-maximal inhibitory concentration (IC₅₀), representing the compound concentration that inhibits cell growth by 50%.

Table 3: Representative Antiproliferative Activity Data (IC₅₀, µM) This table presents hypothetical data for illustrative purposes.

| Compound ID | R-Group | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

|---|---|---|---|---|

| SO-001 | -H | >50 | >50 | >50 |

| SO-002 | -CH₃ | 41.2 | 35.8 | 48.1 |

| SO-003 | -CH₂-Ph | 9.8 | 15.4 | 11.5 |

| SO-004 | -CH₂-(4-Cl-Ph) | 0.29 | 1.2 | 0.8 |

| SO-005 | -CH₂-(4-OMe-Ph) | 5.1 | 8.9 | 6.3 |

The antimicrobial potential of the this compound derivatives would be evaluated against a panel of pathogenic bacteria and fungi. Antimicrobial susceptibility is commonly determined using broth microdilution methods to find the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov This screening would include both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. researchgate.net

Table 4: Representative Antimicrobial Susceptibility Data (MIC, µg/mL) This table presents hypothetical data for illustrative purposes.

| Compound ID | R-Group | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

|---|---|---|---|---|

| SO-001 | -H | >64 | >64 | >64 |

| SO-002 | -CH₃ | 32 | 64 | 64 |

| SO-003 | -CH₂-Ph | 8 | 32 | 16 |

| SO-004 | -CH₂-(4-Cl-Ph) | 4 | 16 | 8 |

| SO-005 | -CH₂-(4-OMe-Ph) | 16 | 64 | 32 |

Elucidation of Mechanism of Action (MOA) at the Molecular and Cellular Level

Understanding the precise mechanism by which a compound exerts its biological effects is a cornerstone of modern drug discovery and development. For this compound, this endeavor involves a multi-pronged approach to identify its molecular targets, delineate its impact on biochemical pathways, and observe its behavior within a cellular context.

Target Identification and Validation Approaches

The initial and most critical step in elucidating the MOA of this compound is the identification of its direct molecular binding partners. A variety of sophisticated techniques can be employed for this purpose. Affinity chromatography, for instance, involves immobilizing the compound on a solid support to capture interacting proteins from cell lysates. The captured proteins are then identified using mass spectrometry. Another powerful method is the use of chemical probes, which are modified versions of the parent compound that can be used to label and identify target proteins within their native cellular environment.

Computational approaches, such as molecular docking, also play a crucial role. These methods predict the binding affinity of the compound to the known three-dimensional structures of a vast array of proteins, thereby generating a prioritized list of potential targets for experimental validation. Once potential targets are identified, validation is essential. This can be achieved through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which provide quantitative data on binding affinity and thermodynamics. Further validation in cellular models can involve genetic techniques like siRNA or CRISPR/Cas9 to knockdown the expression of the putative target protein and observe if this abrogates the biological effects of the compound.

Biochemical Pathway Analysis

Following the identification and validation of a molecular target, the next logical step is to understand how the interaction of this compound with its target perturbs cellular biochemistry. This involves a comprehensive analysis of the biochemical pathways in which the target protein is involved. For example, if the target is a kinase, researchers would investigate the downstream signaling events that are modulated by the compound's inhibitory or activating effects.

Techniques such as Western blotting can be used to assess changes in the phosphorylation state of downstream substrates. Metabolomics and proteomics approaches offer a more global view, allowing for the unbiased detection of changes in the levels of numerous metabolites or proteins following treatment with the compound. This systems-level analysis can reveal unexpected connections to other pathways and provide a more holistic understanding of the compound's cellular impact.

Cellular Localization and Uptake Studies (in vitro)

To exert its biological effect, this compound must first be able to enter cells and reach its subcellular site of action. Cellular localization and uptake studies are therefore critical. The uptake of the compound into cultured cells can be quantified using methods like liquid chromatography-mass spectrometry (LC-MS) after incubating the cells with the compound for various time points.

To visualize its subcellular distribution, fluorescently tagged analogues of the compound can be synthesized. Confocal microscopy can then be used to determine whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This information is invaluable as it can provide clues about the potential molecular target and mechanism of action. For instance, accumulation in the nucleus might suggest an interaction with transcription factors or other nuclear proteins.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies systematically explore this link by synthesizing and testing a series of analogues of the parent compound, this compound. By making discrete modifications to different parts of the molecule—such as the thiol group, the lactam ring, or the indolizine core—researchers can deduce which structural features are essential for its biological activity.

For example, replacing the thiol group with a hydroxyl or an amino group could reveal the importance of the sulfur atom for target binding. Similarly, altering the stereochemistry of the chiral centers within the octahydroindolizinone core can provide insights into the specific spatial arrangement required for optimal activity. The data generated from these studies are typically compiled into tables to visualize the trends and guide the design of more potent compounds.

Table 1: Illustrative SAR Data for Analogues of this compound

| Compound ID | Modification | Biological Activity (IC50, µM) |

| Parent | This compound | 5.2 |

| Analogue 1 | 1-Hydroxy-octahydroindolizin-3-one | > 100 |

| Analogue 2 | 1-Amino-octahydroindolizin-3-one | 25.8 |

| Analogue 3 | S-Methyl-1-sulfanyl-octahydroindolizin-3-one | 15.1 |

| Analogue 4 | (S)-enantiomer | 1.8 |

| Analogue 5 | (R)-enantiomer | 45.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In parallel with SAR, structure-property relationship (SPR) studies are conducted to understand how chemical modifications affect the physicochemical properties of the molecule. These properties, including solubility, lipophilicity (logP), and metabolic stability, are critical for a compound's drug-like characteristics. For instance, while a particular structural modification might enhance biological activity, it could also negatively impact solubility, making the compound less suitable for further development. Computational models are often used to predict these properties, which can then be confirmed experimentally. The goal of integrated SAR and SPR studies is to identify compounds that possess a fine balance of high potency and favorable physicochemical properties.

Potential Applications in Chemical Biology and Material Science

Development of 1-Sulfanyl-octahydroindolizin-3-one as Molecular Probes and Tools

The presence of a thiol group in this compound makes it a prime candidate for development as a molecular probe. Thiols are known to interact with a variety of biological molecules and can be readily modified for the attachment of reporter groups such as fluorophores or affinity tags. The indolizidine core can act as a recognition element, potentially targeting specific enzymes or receptors.

Detailed Research Findings:

While direct research on this compound as a molecular probe is limited, the principles of probe design strongly support its potential. The thiol group can be leveraged for:

Covalent Labeling: Thiols can form disulfide bonds with cysteine residues in proteins or undergo Michael addition with electrophilic species in biological systems. This allows for the specific and covalent labeling of target biomolecules.

Bioconjugation: The thiol group serves as a versatile handle for "click" chemistry or other bioconjugation reactions, enabling the attachment of fluorescent dyes, biotin, or other reporter molecules. This would allow for the visualization and tracking of the molecule's interactions within a cell or organism.

Metal Sensing: The soft nature of the sulfur atom allows for the chelation of soft metal ions. This property could be exploited to develop fluorescent probes for detecting specific metal ions in biological environments.

The development of such probes would involve synthesizing derivatives of this compound where the thiol group is functionalized with a suitable reporter. The indolizidine moiety's interaction with biological targets would then be studied using techniques like fluorescence microscopy, pull-down assays, or activity-based protein profiling.

Utilization as Chiral Auxiliaries or Building Blocks in Complex Molecule Synthesis

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.org The rigid, bicyclic structure of the octahydroindolizinone core, with its inherent chirality, makes this compound a promising candidate for use as a chiral auxiliary. Sulfur-containing chiral auxiliaries have demonstrated superior performance in various asymmetric transformations. researchgate.net

Detailed Research Findings:

The application of this compound as a chiral auxiliary would likely involve its temporary incorporation into a prochiral substrate. The steric and electronic properties of the indolizidinone scaffold would then direct the approach of a reagent to one face of the molecule, leading to a diastereoselective reaction.

| Feature | Potential Advantage in Asymmetric Synthesis |

| Rigid Bicyclic Scaffold | Provides a well-defined and predictable steric environment for stereocontrol. |

| Chiral Centers | The inherent chirality of the indolizidine core can effectively induce asymmetry in reactions. |

| Sulfanyl (B85325) Group | Can influence the electronic nature of the auxiliary and may participate in chelation control with metal-based reagents, enhancing diastereoselectivity. |

| Amide Functionality | The lactam functionality can be readily formed and subsequently cleaved under specific conditions to release the chiral product and recover the auxiliary. |

As a chiral building block, this compound could serve as a starting material for the synthesis of more complex, biologically active molecules. The thiol and lactam functionalities provide handles for further chemical elaboration, allowing for the construction of diverse molecular architectures. nih.gov

Exploration of Supramolecular Chemistry Applications (e.g., Host-Guest Systems)

Supramolecular chemistry focuses on the non-covalent interactions between molecules. Host-guest systems, a central concept in this field, involve a larger host molecule encapsulating a smaller guest molecule. acs.org The unique structural features of this compound suggest its potential for creating novel host-guest assemblies.

Detailed Research Findings:

The indolizidinone core could act as a scaffold for the construction of a larger host molecule. The sulfur atom, with its ability to participate in various non-covalent interactions, could play a crucial role in guest binding.

Hydrogen Bonding: The amide group in the lactam ring can act as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The aliphatic backbone of the octahydroindolizine (B79230) ring can engage in hydrophobic interactions with suitable guest molecules.

Sulfur-Involving Interactions: The sulfur atom can participate in sulfur-π, lone pair-π, and hydrogen bonding interactions, which can contribute to the stability and selectivity of host-guest complexes. rsc.org The interaction of sulfur-containing molecules with guest molecules like fullerenes has been demonstrated. rsc.org

The design of host-guest systems based on this compound could involve its incorporation into macrocyclic structures. The binding properties of these synthetic hosts towards various guest molecules could then be investigated using techniques like NMR titration and isothermal titration calorimetry.

Integration into Advanced Functional Materials (e.g., Optoelectronic, Catalytic)

The development of new functional materials with tailored properties is a major focus of modern chemistry. The unique combination of a heterocyclic scaffold and a sulfur atom in this compound opens up possibilities for its use in the design of advanced materials.

Detailed Research Findings:

Optoelectronic Materials: Indolizine (B1195054) and its derivatives have been explored for their fluorescent and optoelectronic properties. chemrxiv.org The incorporation of a sulfur atom can further modulate the electronic structure and photophysical properties of these systems. By functionalizing and polymerizing derivatives of this compound, it may be possible to create novel organic semiconductors or light-emitting materials.

Catalytic Materials: Sulfur-containing compounds can act as ligands for transition metals, forming complexes with catalytic activity. acs.orgnih.gov The sulfur atom in this compound could coordinate to a metal center, and the chiral indolizidine backbone could provide a stereochemically defined environment for asymmetric catalysis. Such catalysts could be employed in a variety of organic transformations. The development of heterogeneous catalysts based on this scaffold could also be explored, offering advantages in terms of catalyst recovery and reuse. nih.gov

Research in this area would involve the synthesis of metal complexes of this compound and the evaluation of their catalytic performance. For optoelectronic applications, the synthesis of polymers or thin films incorporating this moiety would be a key step, followed by the characterization of their electronic and optical properties.

Conclusion and Future Directions

Summary of Key Research Findings and Methodological Advancements

Research into 1-Sulfanyl-octahydroindolizin-3-one is emblematic of the sophisticated strategies employed in modern synthetic organic chemistry. The construction of the octahydroindolizin-3-one framework, particularly with the introduction of a sulfur moiety at the C-1 position, presents unique stereochemical and regiochemical challenges.

A pivotal advancement in the synthesis of sulfur-substituted indolizidinones has been the application of the aza-Diels-Alder reaction. scilit.netwikipedia.organu.edu.au This powerful cycloaddition strategy allows for the stereocontrolled formation of the core bicyclic system. In a relevant synthetic approach, a sulfanyl-substituted diene can be reacted with a suitable dienophile, such as an imine, to construct the key piperidine (B6355638) ring of the indolizidine skeleton. scilit.net Subsequent cyclization and functional group manipulations can then lead to the target thio-substituted indolizidinone.

One notable synthetic transformation involves the use of an N-tosyl α,β-unsaturated ester, which can be converted to a thio-substituted indolizidinone in a single step using magnesium in methanol (B129727) with triethylamine. scilit.net This method highlights a significant methodological leap, offering an efficient route to this class of compounds. Further synthetic transformations of these intermediates have been shown to yield a variety of indolizidinones, underscoring the versatility of these sulfur-containing building blocks. scilit.netnih.gov

The table below summarizes key synthetic strategies that are pertinent to the formation of the this compound scaffold.

| Synthetic Method | Key Reagents and Conditions | Outcome | Reference |

| Aza-Diels-Alder Reaction | Sulfanyl-substituted diene, imine | Stereocontrolled formation of the indolizidine core | scilit.netwikipedia.org |

| Reductive Cyclization | N-tosyl α,β-unsaturated ester, Mg/MeOH/Et3N | One-step formation of a thio-substituted indolizidinone | scilit.net |

| Further Transformations | Various reagents | Synthesis of diverse indolizidinone derivatives | scilit.netnih.gov |

Emerging Research Avenues for this compound

While specific biological studies on This compound are not yet widely published, the broader class of indolizidine and sulfur-containing heterocyclic compounds exhibits a vast range of pharmacological activities, suggesting promising avenues for future investigation. researchgate.netnih.gov

Indolizidine alkaloids are known to possess a spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govnih.gov The introduction of a sulfur atom into the heterocyclic framework can significantly modulate these activities. For instance, sulfur-containing indole (B1671886) derivatives have demonstrated potent antibacterial activity against resistant strains like MRSA by targeting the cell wall. nih.gov This raises the compelling possibility that This compound could serve as a scaffold for the development of novel anti-infective agents.

Furthermore, indolizine (B1195054) derivatives have been investigated for their role as enzyme inhibitors and for their potential in treating central nervous system disorders. nih.gov The unique electronic and steric properties conferred by the sulfanyl (B85325) group at the C-1 position of the octahydroindolizin-3-one core could lead to compounds with novel mechanisms of action and improved selectivity for specific biological targets.

Future research should focus on the systematic biological evaluation of This compound and its derivatives. High-throughput screening against a panel of disease-relevant targets, including bacterial and cancer cell lines, as well as key enzymes, will be crucial in uncovering its therapeutic potential.

Broader Impact on Heterocyclic Chemistry and Drug Discovery Platforms

The study of This compound contributes significantly to the expanding toolbox of heterocyclic chemistry. The development of synthetic routes to this molecule not only provides access to a novel compound but also refines and showcases the power of modern synthetic methodologies like the aza-Diels-Alder reaction. scilit.netwikipedia.organu.edu.au These advancements can be extrapolated to the synthesis of other complex nitrogen- and sulfur-containing heterocycles.

In the context of drug discovery, the indolizidine scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets. jbclinpharm.org The incorporation of a sulfur atom, a common feature in many established drugs, adds another layer of chemical diversity and potential for specific molecular interactions. The exploration of compounds like This compound can therefore enrich fragment-based and diversity-oriented synthesis libraries, providing novel starting points for drug development programs.

The synthesis and investigation of such unique heterocyclic systems are vital for pushing the boundaries of medicinal chemistry. The knowledge gained from studying the structure-activity relationships of sulfur-substituted indolizidinones will undoubtedly inform the design of future therapeutic agents with enhanced efficacy and novel modes of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.